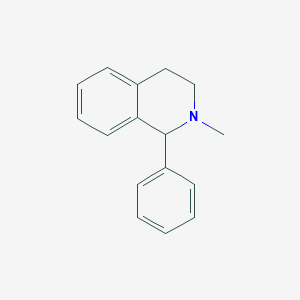
2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline is a fascinating organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in various fields of science and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline typically involves the Pictet-Spengler reaction, a well-known method for constructing isoquinoline derivatives. This reaction involves the condensation of a β-phenylethylamine with an aldehyde, followed by cyclization under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure the efficient production of high-quality isoquinoline derivatives.
化学反应分析
Types of Reactions: 2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of quinoline derivatives.
Reduction: Reduction typically results in the formation of dihydroisoquinoline derivatives.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
科学研究应用
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of isoquinoline derivatives in treating various diseases.
Industry: This compound is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline exerts its effects involves interactions with specific molecular targets and pathways. For example, isoquinoline derivatives may inhibit enzymes or bind to receptors, leading to biological responses.
Molecular Targets and Pathways:
Enzyme Inhibition: Isoquinoline derivatives can inhibit enzymes involved in disease processes.
Receptor Binding: These compounds may bind to receptors, modulating cellular signaling pathways.
相似化合物的比较
2-Methyl-1-phenyl-3,4-dihydro-1H-isoquinoline is unique among isoquinoline derivatives due to its specific structural features. Similar compounds include:
Quinoline: A closely related heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound from which derivatives are formed.
Benzoisoquinoline: Another isoquinoline derivative with distinct chemical properties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
7149-64-6 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC 名称 |
2-methyl-1-phenyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H17N/c1-17-12-11-13-7-5-6-10-15(13)16(17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
InChI 键 |
MKANNBGMJZQSFY-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=CC=CC=C2C1C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















